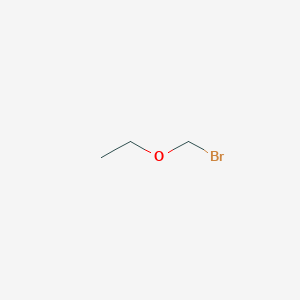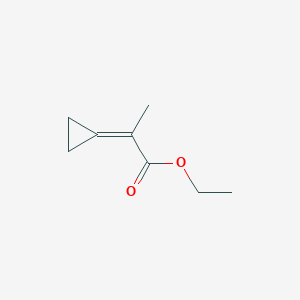
(1-Isopropylpiperidin-4-yl)methanol
概要
説明
“(1-Isopropylpiperidin-4-yl)methanol” is a useful reagent in the synthesis of Histamine H3 receptor antagonist . It is also known as “(1-propan-2-ylpiperidin-4-yl)methanol” and has the CAS number 280774-03-0 .
Synthesis Analysis
The synthesis of “(1-Isopropylpiperidin-4-yl)methanol” involves several stages. One method involves the use of oxalyl dichloride and dimethyl sulfoxide in dichloromethane at 0°C for 0.166667h. This is followed by the addition of “(1-Isopropyl-piperidin-4-yl)-methanol” in dichloromethane at 0°C for 2.25h. Finally, triethylamine is added in dichloromethane for 0.166667h .Molecular Structure Analysis
The molecular formula of “(1-Isopropylpiperidin-4-yl)methanol” is C9H19NO . The molecule contains a total of 30 bonds. There are 11 non-H bonds, 2 rotatable bonds, 1 six-membered ring, 1 tertiary amine (aliphatic), 1 hydroxyl group, and 1 primary alcohol .Physical And Chemical Properties Analysis
“(1-Isopropylpiperidin-4-yl)methanol” is a solid compound . Its molecular weight is 157.25 g/mol .Relevant Papers The relevant papers on “(1-Isopropylpiperidin-4-yl)methanol” highlight its importance in the field of drug discovery . For instance, a series of new diphenyl (piperidine-4-yl) methanol derivatives were prepared and evaluated for their antiproliferative activity against HT-29, HeLa, MCF-7 and HepG2 cell lines via MTT assay .
科学的研究の応用
Pharmaceutical Research: Histamine H3 Receptor Antagonists
(1-Isopropylpiperidin-4-yl)methanol: is utilized in the synthesis of Histamine H3 receptor antagonists . These antagonists are significant in the treatment of various central nervous system disorders, including narcolepsy , attention deficit hyperactivity disorder (ADHD) , and Alzheimer’s disease . The compound’s role in the synthesis of these antagonists is crucial due to its influence on the pharmacokinetic properties of the resulting molecules.
Organic Synthesis: Piperidine Derivatives
In organic synthesis, (1-Isopropylpiperidin-4-yl)methanol serves as a building block for creating piperidine derivatives . These derivatives are important in medicinal chemistry as they are present in many pharmaceuticals and alkaloids. The versatility of this compound allows for the development of various substituted piperidines, which can lead to new therapeutic agents.
Material Science: Simulation Visualizations
This compound is also relevant in material science, where it can be used in conjunction with simulation software like Amber, GROMACS, and Avogadro . These programs utilize the compound’s properties to produce detailed molecular simulations, which are essential for understanding material behaviors at the molecular level.
Chemical Engineering: Process Optimization
(1-Isopropylpiperidin-4-yl)methanol: finds applications in chemical engineering, particularly in process optimization. It can be used to improve the efficiency of chemical processes, such as the production of propylene and gasoline from methanol . Its properties may help in enhancing the yield and purity of the final products.
Biochemistry: Enzyme Inhibition Studies
In biochemistry, this compound can be used in enzyme inhibition studies to understand the interaction between small molecules and enzymes . This is particularly useful in the development of new drugs, where enzyme targets are common.
Environmental Science: Pollution Mitigation
Lastly, (1-Isopropylpiperidin-4-yl)methanol could be explored for its potential applications in environmental science. While specific studies are not readily available, compounds like this could be investigated for their ability to break down pollutants or as part of a larger compound that mitigates environmental damage .
作用機序
Target of Action
The primary target of (1-Isopropylpiperidin-4-yl)methanol is the Histamine H3 receptor . This receptor plays a crucial role in the central nervous system by regulating the release of histamine and other neurotransmitters.
Pharmacokinetics
Its molecular weight of 15725 suggests that it may have favorable pharmacokinetic properties, as compounds with a molecular weight below 500 are generally well-absorbed and distributed in the body.
特性
IUPAC Name |
(1-propan-2-ylpiperidin-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-8(2)10-5-3-9(7-11)4-6-10/h8-9,11H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLKOJXQVRBGEES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20456848 | |
| Record name | (1-Isopropylpiperidin-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20456848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
280774-03-0 | |
| Record name | (1-Isopropylpiperidin-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20456848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details











Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


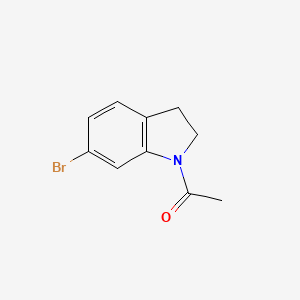
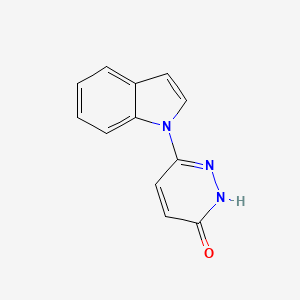

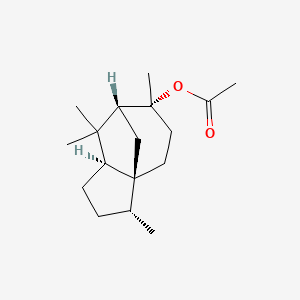
-isoquinoline-2-carbaldehyde](/img/structure/B1338374.png)


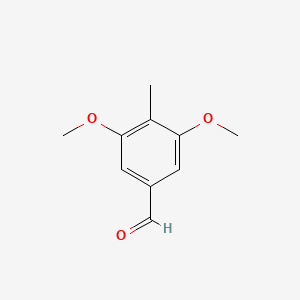
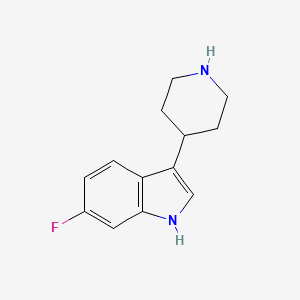
![3-Iodobenzo[b]thiophene](/img/structure/B1338381.png)
![5,12-Dibromoanthra[2,1,9-def:6,5,10-d'e'f']diisochromene-1,3,8,10-tetraone](/img/structure/B1338383.png)
